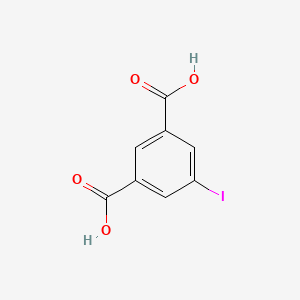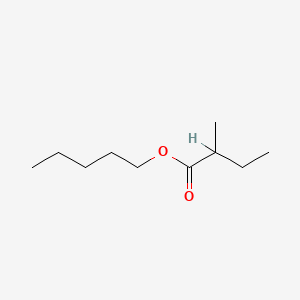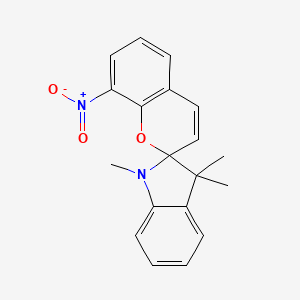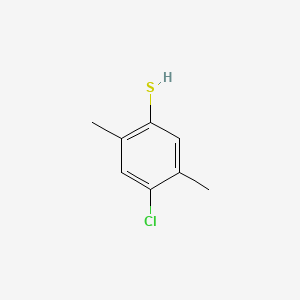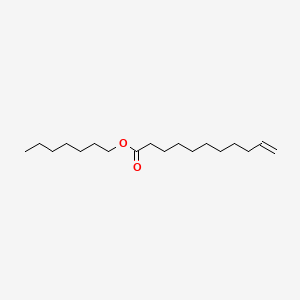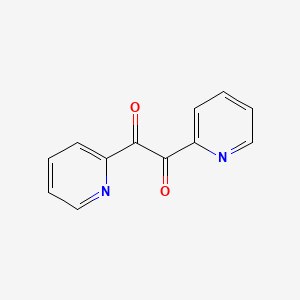
2,2'-Pyridil
Overview
Description
2,2’-Pyridil is an organic compound with the molecular formula C10H8N2O2. It is a derivative of pyridine, featuring two pyridine rings connected by a carbonyl group at the 2-position of each ring. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 2,2’-Pyridil is the solvent in which it is dissolved. The compound interacts with the solvent molecules, leading to a series of photochemical reactions .
Mode of Action
2,2’-Pyridil interacts with its targets through a series of photochemical reactions. Upon photo-excitation, 2,2’-Pyridil forms a skewed triplet species. This triplet species then changes into a 1-hydroxy-2-oxo-1,2-di (2-pyridyl)ethyl (pyridoil) radical via the abstraction of a hydrogen atom from the solvent .
Biochemical Pathways
The photochemical reactions initiated by 2,2’-Pyridil lead to the formation of a pyridoil radical. This radical can further abstract a hydrogen atom from the solvent to afford cis-enediol (cis-1,2-di(2-pyridyl)-1,2-ethenediol), which is then converted into trans-enediol (trans-1,2-di(2-pyridyl)-1,2-ethenediol) .
Pharmacokinetics
The compound’s interaction with its solvent environment suggests that its bioavailability may be influenced by the nature of the solvent and the specific conditions of the environment .
Result of Action
The photochemical reactions involving 2,2’-Pyridil result in the formation of various products, including a pyridoil radical and cis- and trans-enediol
Action Environment
The action of 2,2’-Pyridil is influenced by environmental factors such as the nature of the solvent and the temperature. For instance, the compound’s photophysics have been studied in both polar (ethanol) and non-polar (methylcyclohexane) media, as well as at room temperature and cryogenic temperature . These factors can influence the compound’s photochemical reactions and the resulting products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Pyridil can be synthesized through several methods, one of which involves the oxidation of 2,2’-bipyridine. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another method involves the coupling of 2-pyridylboronic acid with 2-pyridyl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of 2,2’-Pyridil often relies on scalable oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of 2,2’-Pyridil .
Chemical Reactions Analysis
Types of Reactions
2,2’-Pyridil undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyridine-2,2’-dicarboxylic acid.
Reduction: Reduction of 2,2’-Pyridil can yield 2,2’-bipyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Pyridine-2,2’-dicarboxylic acid.
Reduction: 2,2’-Bipyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,2’-Pyridil has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Benzil: Another 1,2-dicarbonyl compound with similar photophysical properties.
2,2’-Bipyridine: A structurally related compound used as a ligand in coordination chemistry.
2,2’-Furil: A compound with similar redox properties and photophysical behavior
Uniqueness
2,2’-Pyridil is unique due to its dual fluorescence and phosphorescence properties, which are attributed to the coexistence of two conformers. This makes it particularly useful in photophysical studies and applications in materials science .
Properties
IUPAC Name |
1,2-dipyridin-2-ylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINXYKJQGMIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197711 | |
| Record name | Di-2-pyridylethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-73-9 | |
| Record name | 2,2′-Pyridil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-2-pyridylethanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Pyridil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-2-pyridylethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-2-pyridylethanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-pyridil?
A1: this compound has the molecular formula C12H8N2O2 and a molecular weight of 212.20 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Researchers commonly employ infrared (IR) [, ], Raman [], ultraviolet-visible (UV-Vis) [, , ], nuclear magnetic resonance (NMR) [, ], and mass spectrometry (MS) [] for structural characterization of this compound and its derivatives.
Q3: What is known about the conformational flexibility of this compound?
A3: this compound exhibits conformational flexibility, existing in both near-trans and relaxed skew conformations. [, , ] Hydrogen bonding interactions with solvents can influence the carbonyl-carbonyl dihedral angle and thus, the preferred conformation. []
Q4: Does 2,2’-pyridil exhibit stacking disorder in its crystal structure?
A4: Yes, 2,2’-pyridil crystals can display stacking disorder along the crystallographic c-axis. This disorder arises from the arrangement of molecules in curled sheets and chains, leading to potential stacking variations. []
Q5: What is a notable reaction involving this compound and copper(II) ions?
A5: In the presence of copper(II) ions, this compound undergoes a metal-template reaction resulting in a benzilic acid rearrangement. This transformation leads to the formation of copper(II) complexes of 2,2'-pyridilic acid. [, , ]
Q6: Can this compound undergo alcoholysis reactions?
A6: Yes, in the presence of copper(II) ions and alcohols, this compound can undergo alcoholysis, leading to the formation of pentanuclear copper(II) complexes. These complexes are stabilized by both [(2-C5H4N)C(O)(OR)C(O)(OR)(2-C5H4N)]2- ligands, derived from the alcoholysis of this compound, and carboxylate ligands. [, ]
Q7: Is 2,2’-pyridil susceptible to oxidative C-C bond cleavage?
A7: Yes, 2,2’-pyridil can undergo oxidative C-C bond cleavage under specific conditions. For instance, in the presence of a diruthenium complex and dioxygen, 2,2’-pyridil is cleaved, yielding a monomeric ruthenium(III) picolinate complex. [] This oxidative transformation highlights the potential non-innocent behavior of 2,2’-pyridil in redox processes. []
Q8: Can 2,2’-pyridil be used to synthesize heterocyclic compounds?
A8: Yes, 2,2’-pyridil serves as a valuable precursor in synthesizing various heterocyclic compounds. For example, it reacts with barbituric acid to yield 5,5’-(2-pyrilidine)bisbarbituric acid, providing an efficient route to 2-pyrilidenes. [] Additionally, it can be used in the synthesis of imidazo[1,5-a]pyridines under microwave irradiation, leading to faster reaction times and higher yields compared to conventional heating methods. []
Q9: What is the typical coordination behavior of this compound with metal ions?
A9: this compound often acts as a bridging ligand in coordination complexes, coordinating to metal centers through its two carbonyl oxygen and two pyridine nitrogen atoms. This versatile coordination mode allows it to form multinuclear complexes with various metals, including nickel(II), copper(II), zinc(II), and cadmium(II). []
Q10: Are there examples of 2,2’-pyridil complexes exhibiting potential as molecular magnets?
A10: Yes, researchers have explored the synthesis of Fe-Li-Cr multinuclear complexes incorporating 2,2’-pyridil as a derivative ligand. These complexes, bridged by oxalate ligands, exhibit magnetic susceptibilities at room temperature suggestive of potential applications as molecular magnet materials. [, ]
Q11: Can 2,2’-pyridil be used to synthesize metallochromic compounds?
A11: Yes, 2,2’-pyridil can serve as a starting material for synthesizing mono- and bishydrazones, which can act as ligands for metal ions, resulting in complexes that exhibit metallochromic properties. []
Q12: Does 2,2’-pyridil have applications in analytical chemistry?
A12: Yes, derivatives of 2,2’-pyridil, like 2,2′-pyridil bis(2-quinolylhydrazone), have shown promise as solvent extractants for separating metal ions like copper(II), nickel(II), and cobalt(II). [, , ] These extractants can be further utilized in developing spectrophotometric methods for determining metal ion concentrations. [, ]
Q13: Has the use of this compound been explored in anticancer research?
A13: Yes, new chiral α-ketoimine-Pd(II) complexes derived from 2,2’-pyridil have been synthesized and their anticancer activities were evaluated in vitro. These complexes demonstrated growth inhibition against various cancer cell lines, including leukemia, colon, breast, central nervous system, and prostate cancer cells. []
Q14: Does 2,2’-pyridil find applications in material science?
A14: this compound is a precursor to substituted azaphthalocyanines, a class of macrocyclic compounds with potential applications in materials science, particularly in areas like dye-sensitized solar cells and optical limiting materials. []
Q15: What are the known limitations or challenges associated with this compound?
A15: Some challenges associated with this compound include its potential for decomposition under certain reaction conditions [] and the possibility of forming polymeric species during solvent extraction processes, leading to deviations from Beer's Law in extractive-colorimetric determinations. [] Further research on its stability, reactivity, and coordination behavior is crucial for optimizing its applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)
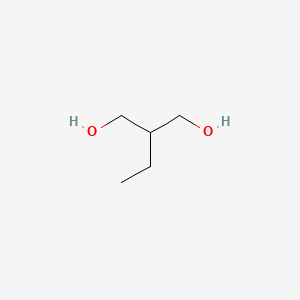

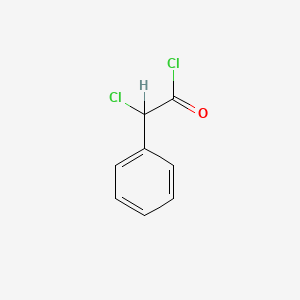
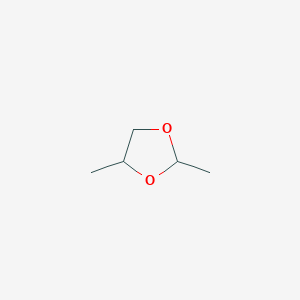
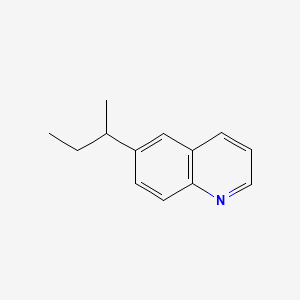
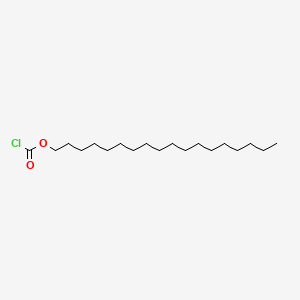
![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)
